molecular formula C7H8INO2 B3022012 5-Iodo-2,3-dimethoxypyridine CAS No. 1357252-38-0

5-Iodo-2,3-dimethoxypyridine

Cat. No.: B3022012
CAS No.: 1357252-38-0
M. Wt: 265.05
InChI Key: CGVJUVQHBWCVFC-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dimethoxypyridine is a chemical compound that belongs to the class of organic heterocyclic compounds known as pyridines. It is a derivative of dimethoxypyridine and contains the additional functional group iodine. This compound has gained significant attention among researchers due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dimethoxypyridine typically involves the iodination of 2,3-dimethoxypyridine. One common method is the reaction of 2,3-dimethoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dimethoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 2,3-dimethoxypyridine derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include 2,3-dimethoxy-5-pyridinecarboxaldehyde or 2,3-dimethoxy-5-pyridinecarboxylic acid.

    Reduction Reactions: Products include 2,3-dimethoxypiperidine derivatives.

Scientific Research Applications

5-Iodo-2,3-dimethoxypyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dimethoxypyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and methoxy groups are thought to play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
  • 2,5-Dichloro-4-iodo-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 3-Iodo-4-methoxypyridine
  • 5-Bromo-2,3-dimethoxypyridine
  • 2,6-Dimethoxypyridine

Uniqueness

5-Iodo-2,3-dimethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

5-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVJUVQHBWCVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673856
Record name 5-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-04-8
Record name 5-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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